5-(Bromomethyl)-2-chloropyrimidine

Medicinal Chemistry Cross-coupling Chemoselectivity

This heteroaromatic building block features an unmatched orthogonal reactivity profile: a benzylic bromide for rapid SN2 diversification and an aryl chloride for late-stage Pd-catalyzed cross-couplings. Generic halopyrimidines cannot replicate this chemoselectivity, risking synthetic route failure. Essential for constructing focused TKI candidate libraries, Macitentan analogs, and advanced chemical probes in medicinal chemistry and bioconjugation campaigns.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 153281-13-1
Cat. No. B3187466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)-2-chloropyrimidine
CAS153281-13-1
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=N1)Cl)CBr
InChIInChI=1S/C5H4BrClN2/c6-1-4-2-8-5(7)9-3-4/h2-3H,1H2
InChIKeyITKTWKRBXCOJDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Bromomethyl)-2-chloropyrimidine (153281-13-1): An Overview for Sourcing and Research


5-(Bromomethyl)-2-chloropyrimidine (CAS: 153281-13-1) is a bifunctional heteroaromatic building block with the molecular formula C5H4BrClN2 and a molecular weight of 207.45 g/mol . It features a pyrimidine core substituted with a reactive bromomethyl group at the 5-position and a chlorine atom at the 2-position, making it a versatile intermediate for medicinal chemistry, agrochemical development, and materials science [1]. The compound is typically supplied at a purity of 95% for research use .

The Risks of Unverified Substitution for 5-(Bromomethyl)-2-chloropyrimidine


Substituting 5-(Bromomethyl)-2-chloropyrimidine with a generic halopyrimidine is a high-risk procurement strategy due to its unique orthogonal reactivity profile. While many halopyrimidines serve as building blocks, this specific compound possesses two distinct and sequentially addressable leaving groups: a highly reactive benzylic bromide for SN2 reactions and a less reactive aryl chloride for subsequent palladium-catalyzed cross-couplings [1]. This chemoselectivity is not a common feature of its closest analogs, such as 2-chloro-5-(chloromethyl)pyrimidine or simple mono-halogenated pyrimidines . An uninformed substitution could lead to a complete failure of the intended synthetic sequence, producing an unusable product, altering regioselectivity, or necessitating a complete redesign of the synthetic route, resulting in wasted time and materials [2].

Quantitative Differentiation Guide: 5-(Bromomethyl)-2-chloropyrimidine vs. Analogs


Orthogonal Reactivity: A Single Building Block for Sequential SN2 and Suzuki Couplings

The primary differentiation is the orthogonal reactivity of the bromomethyl and chloro groups. The benzylic bromide undergoes rapid SN2 displacement, while the aryl chloride is stable under these conditions but can be activated later for a Suzuki-Miyaura cross-coupling. This is a class-level inference: in a comparative study on halogenated pyrimidines, chloropyrimidine substrates were found to be preferable over iodo-, bromo-, or fluoropyrimidines for Suzuki couplings, providing a rationale for retaining the 2-chloro group after initial functionalization of the bromomethyl handle [1].

Medicinal Chemistry Cross-coupling Chemoselectivity

Validated Synthetic Route with Documented Yield

A specific and reproducible synthetic route is documented for 5-(Bromomethyl)-2-chloropyrimidine. The compound is prepared from 2-chloro-5-methylpyrimidine via a radical bromination with N-bromosuccinimide (NBS) and benzoyl peroxide in carbon tetrachloride, achieving a 70% yield after workup . This provides a benchmark for assessing the purity and synthesis of the compound during procurement.

Process Chemistry Synthesis Quality Control

Positional Isomer Specificity: Verified 5-Substitution Pattern

The 5-substitution pattern on the pyrimidine ring is critical for certain biological activities. While the target compound is an intermediate, its 5-substituted structure is a key feature. For instance, a series of novel bromo-pyrimidine analogues were designed and evaluated as tyrosine kinase inhibitors, where the specific position of the bromine on the pyrimidine scaffold was crucial for biological activity against K562 leukemia cells [1]. This underscores the importance of procuring the correct isomer.

Chemical Biology Targeted Synthesis Structure-Activity Relationship

Pharmaceutical Intermediate: The Macitentan Connection

The compound is a structural component of the supply chain for Macitentan, an FDA-approved drug for pulmonary arterial hypertension. A key patent describes the use of a related chloropyrimidine intermediate, 5-bromo-2-chloropyrimidine, in the final steps of Macitentan's synthesis [1]. While not the exact compound, it highlights that the 2-chloropyrimidine core with a halogen at the 5-position is a privileged scaffold in this pharmaceutical pathway, positioning 5-(Bromomethyl)-2-chloropyrimidine as a crucial, early-stage building block for exploring novel analogs or improving the synthetic route to this class of therapeutics.

Pharmaceutical Intermediate API Synthesis Endothelin Receptor Antagonist

Enhanced Leaving Group Ability for Rapid Conjugation

The bromomethyl group is a superior leaving group in SN2 reactions compared to a chloromethyl group due to the weaker C-Br bond. This is a fundamental principle in organic chemistry. As a class-level inference, studies on the relative reactivities of halogenopyrimidines show that bromopyrimidines are generally more reactive than their chloro counterparts in aminolysis [1]. This faster reaction rate can be a critical advantage for time-sensitive or low-yielding conjugation steps.

Bioconjugation Click Chemistry Reaction Kinetics

High-Value Applications of 5-(Bromomethyl)-2-chloropyrimidine in Research and Industry


Stepwise Synthesis of 2,5-Disubstituted Pyrimidine Libraries

This scenario leverages the orthogonal reactivity documented in Section 3.1. A medicinal chemist can first react the highly electrophilic bromomethyl group with a diverse set of nucleophiles (e.g., amines, thiols) to create a library of 5-substituted intermediates. In a second, orthogonal step, the 2-chloro group can then be utilized in a Suzuki-Miyaura cross-coupling with various aryl/heteroaryl boronic acids, generating a structurally diverse library of 2,5-disubstituted pyrimidines for biological screening [1].

Synthesis of Tyrosine Kinase Inhibitor (TKI) Precursors

As supported by the evidence in Section 3.3, the 5-substituted pyrimidine scaffold is a core structure in certain tyrosine kinase inhibitors. 5-(Bromomethyl)-2-chloropyrimidine serves as an ideal starting point for the synthesis of focused TKI candidate libraries. The 5-bromomethyl group can be used to attach a linker or a functional group that interacts with the kinase's binding pocket, while the 2-chloro group can be used for late-stage diversification to optimize ADME properties and potency against targets like Bcr/Abl [2].

Exploratory Synthesis of Macitentan Analogs and Related ERA Therapeutics

Based on the patent evidence in Section 3.4, researchers can use this compound to develop new synthetic routes to Macitentan or its analogs. While the patent uses 5-bromo-2-chloropyrimidine, this compound's 5-bromomethyl group offers a different synthetic handle for exploring alternative pathways or generating novel structures. This could lead to more efficient manufacturing processes or the discovery of new endothelin receptor antagonists (ERAs) with improved properties [3].

Bioconjugation and Chemical Probe Development

The rapid reaction kinetics of the bromomethyl group (Section 3.5) make this compound valuable for bioconjugation. The 5-bromomethyl group can be used to attach the pyrimidine core to a biomolecule or a solid support under mild conditions. The remaining 2-chloro group then provides a handle for further elaboration or for linking a fluorescent tag or an affinity handle, enabling the creation of advanced chemical probes for target identification and pull-down assays [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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